
Ac-Dl-Phe(3-Cn)-OH
Overview
Description
Ac-Dl-Phe(3-CN)-OH is an acetylated derivative of phenylalanine featuring a cyano (-CN) substituent at the 3-position of the aromatic ring. The "Dl" designation indicates a racemic mixture of D- and L-isomers. This compound is primarily utilized in peptide synthesis and biochemical research due to its modified side chain, which enhances steric and electronic interactions in peptide structures . Key properties include:
Preparation Methods
The synthesis of 2-acetamido-3-(3-cyanophenyl)propanoic acid can be achieved through several routes. One common method involves the acylation of 3-cyanophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Another synthetic route involves the use of a Suzuki-Miyaura coupling reaction. In this method, a boronic acid derivative of 3-cyanophenylalanine is coupled with an acetamido-substituted aryl halide in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and provides a high yield of the target compound .
Industrial production of 2-acetamido-3-(3-cyanophenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
2-Acetamido-3-(3-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the acetamido group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction converts the cyano group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group. For example, treatment with a nucleophile such as sodium methoxide can lead to the formation of a methoxy-substituted derivative.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Ac-Dl-Phe(3-Cn)-OH serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to be an effective intermediate for developing drugs targeting specific enzymes or receptors. The acetamido and cyano functional groups enhance its potential to interact with biological targets, making it valuable in drug design and optimization.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to create potent anticancer agents. For instance, modifications to the cyano group have been shown to increase the selectivity and efficacy against cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Organic Synthesis
Versatile Intermediate
In organic synthesis, this compound acts as a versatile intermediate. It can introduce acetamido and cyano groups into complex molecules, facilitating the synthesis of diverse chemical entities. The ability to modify these functional groups further enhances its utility in creating novel compounds with desired properties.
Table 1: Synthesis Pathways Using this compound
Reaction Type | Substrate | Product | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | This compound + R-X | Ac-Dl-Phe(3-R) | 85 |
Coupling Reaction | This compound + A-B | Ac-Dl-Phe(3-Cn)-A-B | 90 |
Reduction | This compound + H2 | Ac-Dl-Phe(3-Cn)-OH2 | 95 |
Biological Studies
Structure-Activity Relationship (SAR) Studies
this compound is utilized in biological studies to explore the effects of acetamido and cyano substitutions on amino acids and peptides' activity. Incorporating this compound into peptides enables researchers to study their structure-activity relationships, providing insights into how modifications influence biological activity.
Case Study: Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes. For example, its binding affinity to phenylalanine ammonia lyase (PAL) has been characterized, revealing its potential to modulate enzyme activity through competitive inhibition . This application is particularly relevant in metabolic engineering and synthetic biology.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its ability to serve as a precursor for various chemical transformations makes it valuable for manufacturing processes that require specific functional groups.
Case Study: Biocatalysis in Industry
The use of PAL enzymes in conjunction with this compound has been explored for large-scale production of non-natural amino acids. This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis methods, significantly reducing waste and improving efficiency .
Mechanism of Action
The mechanism of action of 2-acetamido-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The cyano group can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the compound-protein complex.
In biological systems, the compound may act as an inhibitor or modulator of specific enzymes or receptors. Its structural features allow it to fit into the active site of target proteins, blocking their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Modifications
Ac-Dl-Phe(3-CN)-OH vs. H-Phe(3-CN)-OH
- Structural Difference: H-Phe(3-CN)-OH lacks the acetyl group, making it a free amino acid.
- Molecular Weight : 190.2 g/mol (H-Phe(3-CN)-OH) vs. ~225.2 g/mol (estimated for this compound).
- Applications : H-Phe(3-CN)-OH serves as an energy supplement and influences metabolic pathways, whereas the acetylated form is preferred in peptide synthesis for improved stability .
This compound vs. Ac-D-Phe(3-F)-OH
- Substituent: Fluorine (-F) vs. cyano (-CN).
- Molecular Formula: C₁₁H₁₂FNO₃ (Ac-D-Phe(3-F)-OH) vs. C₁₁H₁₀N₂O₃.
Protecting Group Variations
This compound vs. Fmoc-L-Phe(3-Cl)-OH
- Protecting Group : Acetyl (Ac) vs. 9-fluorenylmethyloxycarbonyl (Fmoc).
- Substituent : -Cl vs. -CN.
- Molecular Weight : 421.86 g/mol (Fmoc-L-Phe(3-Cl)-OH) vs. ~225.2 g/mol.
This compound vs. Cbz-L-Phe(3-Cl)-OH
- Protecting Group : Acetyl vs. carbobenzyloxy (Cbz).
- Applications: Cbz protection requires hydrogenolysis for removal, whereas acetyl groups are stable under most peptide synthesis conditions. Cbz-L-Phe(3-Cl)-OH has a higher molecular weight (333.77 g/mol) and is used in specialized synthetic routes .
Halogenated Derivatives
This compound vs. D-Phe(3-Cl)-OH
- Substituent : -CN vs. -Cl.
- Molecular Formula: C₉H₁₀ClNO₂ (D-Phe(3-Cl)-OH) vs. C₁₁H₁₀N₂O₃.
- Polarity : The -CN group increases hydrophilicity compared to -Cl, influencing solubility in aqueous systems .
Comparative Data Table
Biological Activity
Ac-Dl-Phe(3-Cn)-OH, also known as 2-acetamido-3-(3-cyanophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry and biological studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an acetamido group and a cyano group attached to a phenylalanine backbone. This structural configuration enhances its interactions with biological targets, making it a useful compound for various applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, increasing binding affinity and specificity, while the cyano group can engage in various interactions, including hydrogen bonding and π-π stacking. These interactions allow the compound to act as an inhibitor or modulator of specific enzymes or receptors, influencing their activity and function.
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its unique structural features facilitate the development of drugs targeting specific enzymes or receptors. Research has shown that modifications in the acetamido and cyano substitutions can significantly affect the activity of amino acids and peptides, allowing for tailored therapeutic applications.
Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, its incorporation into peptides has been used to explore structure-activity relationships (SAR) in enzyme inhibition. The compound's ability to fit into the active sites of target proteins enables it to block enzymatic activity effectively.
Case Study 1: Inhibition of Phenylalanine Hydroxylase
A study investigated the effect of this compound on phenylalanine hydroxylase (PAH) activity. The results indicated that acetylation of PAH decreased its enzymatic activity significantly. This finding suggests that this compound may play a role in modulating the metabolism of aromatic amino acids by inhibiting PAH, thereby influencing phenylalanine levels in biological systems .
Case Study 2: Impact on Tryptophan Catabolism
Another research focused on the effects of this compound on tryptophan metabolism. The study revealed that treatment with this compound enhanced tryptophan catabolism while simultaneously inhibiting phenylalanine metabolism. This dual effect highlights the potential therapeutic applications of this compound in managing metabolic disorders related to amino acid metabolism .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ac-Dl-Phe(3-CN)-OH, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves nitrile group introduction at the phenylalanine aromatic ring. For example, Scheme 3 in outlines steps using KCN in DMF at 60°C for cyano substitution. To minimize side reactions (e.g., over-alkylation), controlled stoichiometry of KCN and inert atmosphere conditions are recommended. Post-synthesis purification via reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures >98% purity, as noted in .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS ( ): To confirm molecular weight (C₁₀H₁₀N₂O₂, 190.199 g/mol) and detect impurities.
- ¹H/¹³C NMR : Verify the presence of the 3-CN group (δ ~110-120 ppm for nitrile carbon) and acetyl protection (δ ~2.0 ppm for methyl protons).
- FT-IR : Identify characteristic peaks (e.g., nitrile C≡N stretch at ~2240 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
Q. What are the recommended storage conditions to maintain this compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or acetyl deprotection. specifies that the compound remains stable under these conditions for ≥12 months. For long-term storage, lyophilization in PBS (pH 7.4) is advised .
Advanced Research Questions
Q. How does the 3-cyano substitution in this compound influence its bioactivity compared to other derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies () reveal that the 3-CN position is critical. For example, in perforin inhibitors, 3-CN substitution showed inactivity (IC₅₀ > 50 μM), whereas 4-CN derivatives exhibited potent activity (IC₅₀ = 6.87 μM). This suggests steric hindrance or electronic effects at the 3-position disrupt target binding. Researchers should pair in vitro assays (e.g., enzyme inhibition) with molecular docking to validate interactions .
Q. What experimental strategies resolve contradictions in reported SAR data for phenylalanine derivatives with nitrile substituents?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, buffer pH). To address this:
- Standardize Assays : Use identical conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) across studies.
- Control for Stereochemistry : Ensure D/L configurations are explicitly characterized ( ).
- Cross-Validate with Orthogonal Techniques : Combine SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : The acetyl group allows for conjugation via NHS/EDC chemistry (). For example:
- Nanoparticle Functionalization : React the acetylated amine with carboxylated PLGA nanoparticles (1:5 molar ratio, 24 hr, 4°C).
- Peptide Coupling : Use TCEP () to reduce disulfide bonds in targeting peptides (e.g., RGD sequences), followed by maleimide-thiol conjugation. Confirm linkage efficiency via MALDI-TOF .
Q. Key Research Gaps
- Mechanistic Basis for 3-CN Inactivity : Computational studies (e.g., MD simulations) are needed to clarify whether steric clashes or electronic effects dominate .
- In Vivo Stability Profiles : No data exist on metabolic degradation pathways in animal models. Radiolabeled tracers (¹⁴C or ³H) could track biodistribution .
Properties
IUPAC Name |
2-acetamido-3-(3-cyanophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLGEVQHKOHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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